molecular formula C20H18 B1619970 1-(Diphenylmethyl)-4-methylbenzene CAS No. 603-37-2

1-(Diphenylmethyl)-4-methylbenzene

Cat. No. B1619970
CAS RN: 603-37-2
M. Wt: 258.4 g/mol
InChI Key: NAXHVWBUGQJBPQ-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-methylbenzene, commonly referred to as DPMMB, is a colorless liquid with a sweet, floral aroma. It is a synthetic compound that is widely used in the scientific research and pharmaceutical industries. DPMMB is a versatile compound that can be used in a variety of laboratory experiments and as a key ingredient in a variety of drugs.

Scientific Research Applications

High-Temperature Ethylene Polymerization

1-(Diphenylmethyl)-4-methylbenzene, as part of sterically demanding Ni(II) α-diimine precatalysts, exhibits significant potential in high-temperature ethylene polymerization. These catalysts demonstrate remarkable thermal stability, suitable for gas-phase polymerizations in industrial settings. Their ability to produce well-defined polyethylene at elevated temperatures (up to 100 °C) with narrow molecular weight distribution (Mw/Mn = 1.09-1.46) highlights their industrial applicability in polymer manufacturing (Rhinehart et al., 2013).

Synthesis of Aryl(dimethyl)gallium Compounds

The reaction of diphenylmercury with trimethylgallium, involving 1-(Diphenylmethyl)-4-methylbenzene, leads to the formation of various aryl(dimethyl)gallium compounds. These compounds exhibit trigonal planar coordinated gallium atoms and form monomeric molecules that associate into polymeric strands. Their stability and substituent redistribution reactions at higher temperatures are of interest in the field of organometallic chemistry and material science (Jutzi et al., 2008).

Investigation of Phenylene Ring Dynamics

In the study of 1,4-diphenoxybenzene, 1-(Diphenylmethyl)-4-methylbenzene plays a role in investigating the dynamics of phenylene rings. This research provides insights into the behavior of phenyl rings in various chemical structures, particularly their movement and interactions, which is crucial in understanding the properties of organic compounds and materials (Clayden et al., 1990).

Development of Rh(II) and Rh(I) Complexes

The compound plays a role in the synthesis of Rh(II) and Rh(I) complexes with a two-legged piano-stool geometry. These complexes are important in studying the structure, reactivity, and electronic properties of Rhodium complexes. Such research has implications in catalysis and inorganic chemistry, potentially leading to the development of new catalysts and materials (Dixon et al., 2003).

Polyimide Precursor Studies

1-(Diphenylmethyl)-4-methylbenzene is utilized in the study of a polyimide precursor, specifically in the decomplexation and imidization of this diamic acid. The research offers valuable insights into the synthesis and properties of polyimides, which are crucial materials in various industrial applications due to their thermal stability and mechanical strength (Brekner & Feger, 1987).

Cyclometalation of Diphen

yl(2-substituted phenyl)phosphaneThe compound is involved in the regiospecific cyclometalation of diphenyl(2-substituted phenyl)phosphane with methyltetrakis(trimethylphosphane)cobalt(I). This process is crucial for understanding the formation of selectively ortho-metalated complexes, which have applications in the field of organometallic chemistry, particularly in the synthesis and characterization of metal-organic frameworks and catalysts (Klein et al., 2003).

Oxidative Benzylic Substitution

The use of 1-(Diphenylmethyl)-4-methylbenzene in the oxidative benzylic substitution of azulene-1-azo(4′-methylbenzene)s offers insights into the formation of triarylmethane derivatives and diarylmethanols. This research contributes to the understanding of single-electron transfer oxidation processes, with implications for the synthesis of complex organic molecules and intermediates in pharmaceutical and chemical industries (Razus & Nitu, 2000).

Photosensitized Carbon-Carbon Bond Cleavage

Investigations into the photosensitized carbon-carbon bond cleavage of radical cations involve the use of 1-(Diphenylmethyl)-4-methylbenzene. These studies are significant in photochemistry, providing a better understanding of the mechanisms involved in the electron transfer processes and their applications in synthetic organic chemistry (Okamoto et al., 1986).

Mechanism of Action

Target of Action

1-(Diphenylmethyl)-4-methylbenzene, also known as Cyclizine , is an antihistamine and antiemetic drug. Its primary targets are histamine H1 receptors . These receptors play a crucial role in allergic reactions and are involved in the regulation of physiological functions such as sleep, appetite, and cognitive function .

Mode of Action

Cyclizine exerts its effects by antagonizing the H1 histamine receptors, thereby inhibiting the action of histamine on its receptors . This results in the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo . The drug depresses labyrinth excitability and vestibular stimulation, and it may affect the medullary chemoreceptor trigger zone . It also possesses anticholinergic, antihistaminic, central nervous system depressant, and local anesthetic effects .

Biochemical Pathways

It is known that the drug interferes with the normal functioning of histamine h1 receptors, which are involved in various physiological processes . By blocking these receptors, Cyclizine disrupts the normal signaling pathways of histamine, leading to its therapeutic effects .

Pharmacokinetics

The pharmacokinetics of Cyclizine involve the processes of liberation, absorption, distribution, metabolism, and excretion (LADME) . After oral administration, Cyclizine is absorbed from the gastrointestinal tract and widely distributed throughout the body . The drug is metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of Cyclizine’s action result in its therapeutic benefits. By blocking histamine H1 receptors, Cyclizine prevents the physiological effects of histamine, thereby alleviating symptoms of motion sickness and vertigo . Its anticholinergic and CNS depressant effects further contribute to its antiemetic and antivertigo properties .

Action Environment

The action, efficacy, and stability of Cyclizine can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH of the stomach, the presence of food, and individual differences in metabolism . Furthermore, certain medical conditions, such as liver or kidney disease, can affect the metabolism and excretion of Cyclizine, potentially altering its efficacy and safety profile . Therefore, these factors should be considered when prescribing and administering Cyclizine.

properties

IUPAC Name

1-benzhydryl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXHVWBUGQJBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288040
Record name 1-(diphenylmethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

603-37-2
Record name 1-(Diphenylmethyl)-4-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 603-37-2
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53886
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(diphenylmethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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